
Urea deriv. 25
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Overview
Description
GW809897X is a dual inhibitor of firefly luciferase and vascular endothelial growth factor receptor with half-maximal inhibitory concentration values of 0.58 micromolar and 65 nanomolar, respectively . This compound is a protein kinase inhibitor that affects both adenosine triphosphate-dependent and adenosine triphosphate-independent luciferases, making it significant in the context of luciferase reporter assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW809897X involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and specific reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of GW809897X would likely involve optimization of the synthetic route to ensure high yield and purity. This would include scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent systems, and employing purification techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
GW809897X undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of GW809897X .
Scientific Research Applications
Drug Development
Urea derivatives are integral to drug design owing to their ability to form stable hydrogen bonds with biological targets. Notably, Urea deriv. 25 has been investigated for its potential in developing drugs for various conditions:
- Anticancer Agents : Urea derivatives have been utilized in the synthesis of potent anticancer drugs. For instance, Sorafenib, a diaryl urea multikinase inhibitor, is approved for treating hepatocellular carcinoma and advanced renal cell carcinoma .
- Antimicrobial Agents : Recent studies have identified new urea derivatives as potential antimicrobial agents against bacterial strains such as Staphylococcus aureus and fungal strains like Cryptococcus neoformans. These derivatives showed promising activity, warranting further exploration .
- Diabetes Management : Urea-derived compounds like Glibenclamide (glyburide) are used to manage type II diabetes by prolonging hypoglycemic effects .
Table 1: Summary of Medicinal Applications of Urea Derivatives
Application Type | Example Compound | Indication | Status |
---|---|---|---|
Anticancer | Sorafenib | Hepatocellular carcinoma | Approved |
Antimicrobial | Novel Urea Derivatives | Bacterial and fungal infections | In Research |
Diabetes Management | Glibenclamide | Type II diabetes | Approved |
Stress Tolerance and Yield Improvement
Urea derivatives also play a crucial role in agriculture. Recent research highlighted the use of this compound in enhancing stress tolerance and increasing crop yields:
- Wheat and Barley : The application of this compound improved grain yield by approximately 5-8% when applied at critical growth stages (BBCH 25 and 39) . This indicates its potential as a growth enhancer under stress conditions.
Table 2: Agricultural Impact of Urea Derivatives
Crop Type | Application Stage | Yield Improvement (%) |
---|---|---|
Wheat | BBCH 25 | 5-8 |
Barley | BBCH 39 | 5-8 |
Synthesis of Novel Materials
Urea derivatives are also employed in material science for synthesizing novel materials with specific properties:
- Peptidomimetics : Oligoureas serve as building blocks for creating artificial β-sheets and peptidomimetics, which are essential for designing biomimetic materials .
- Organocatalysis : Urea derivatives have been explored as catalysts in various organic reactions, contributing to more sustainable synthetic methodologies .
Case Study 1: Antimicrobial Efficacy
A series of new urea derivatives were synthesized and tested against a panel of Gram-negative and Gram-positive pathogens. The results indicated that certain urea derivatives exhibited significant antimicrobial activity, leading to their consideration as candidates for further development into therapeutic agents .
Case Study 2: Agricultural Yield Enhancement
In field trials, the application of this compound at specific growth stages resulted in measurable increases in yield for both wheat and barley crops. This study underscores the compound's effectiveness as a growth promoter under suboptimal environmental conditions .
Mechanism of Action
GW809897X exerts its effects by inhibiting the activity of firefly luciferase and vascular endothelial growth factor receptor. The inhibition of these targets disrupts their respective signaling pathways, leading to altered cellular responses. The molecular targets include the adenosine triphosphate-binding sites of these enzymes, and the pathways involved are those related to protein kinase signaling and vascular endothelial growth factor receptor-mediated processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to GW809897X include other protein kinase inhibitors and luciferase inhibitors. Some examples are:
- GSK237700A
- GSK1010829B
- GSK198271A
Uniqueness
What sets GW809897X apart from these similar compounds is its dual inhibitory activity against both firefly luciferase and vascular endothelial growth factor receptor. This dual inhibition makes it a valuable tool in research settings where both targets are of interest .
Biological Activity
Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, "Urea deriv. 25" has shown promising potential across various therapeutic areas, including antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by case studies, data tables, and detailed research findings.
Urea derivatives, including this compound, primarily exert their biological effects through molecular recognition and interaction with specific protein targets. The urea moiety facilitates hydrogen bonding, which is crucial for binding to receptors and enzymes involved in disease processes. This characteristic underpins the efficacy of many urea derivatives as therapeutic agents.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, a series of synthesized urea derivatives were screened for their activity against bacterial strains such as Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Urea Derivatives
Compound | Bacterial Strain | Inhibition (%) |
---|---|---|
This compound | Acinetobacter baumannii | 94.5 |
This compound | Staphylococcus aureus | Moderate |
This compound | Escherichia coli | Poor |
The adamantyl urea derivative (this compound) demonstrated outstanding growth inhibition against Acinetobacter baumannii, indicating its potential as a lead compound for further development in antimicrobial therapy .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies revealed that it exhibits significant antiproliferative activity against various cancer cell lines, including colorectal cancer (HCT116 and SW480) and melanoma (A375).
Table 2: Anticancer Activity of Urea Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT116 | 14 |
This compound | SW480 | 9.8 |
This compound | A375 | 12 |
The mechanism of action for this compound involves cell cycle arrest at the G0/G1 phase, primarily through the downregulation of cyclin-dependent kinases CDK4 and CDK6 . Molecular docking studies further revealed interactions between this compound and key residues in the active site of CDK6, enhancing its selectivity for cancer cells over normal cells .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of urea derivatives found that this compound exhibited the highest inhibition percentage against Acinetobacter baumannii, suggesting its potential as a novel antimicrobial agent .
- Anticancer Properties : In a comparative analysis with standard chemotherapeutic agents like cisplatin, this compound showed superior antiproliferative activity across multiple cancer cell lines, indicating its promise as an effective anticancer compound .
Properties
Molecular Formula |
C26H24Cl2N6O3S |
---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-3-[4-[methyl-[2-[3-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]urea |
InChI |
InChI=1S/C26H24Cl2N6O3S/c1-34(20-11-9-18(10-12-20)31-26(35)33-24-21(27)7-4-8-22(24)28)23-13-14-29-25(32-23)30-19-6-3-5-17(15-19)16-38(2,36)37/h3-15H,16H2,1-2H3,(H,29,30,32)(H2,31,33,35) |
InChI Key |
NXPQZPWXVHIWGN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=O)NC2=C(C=CC=C2Cl)Cl)C3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)C |
Origin of Product |
United States |
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